
4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one is a complex organic compound that features a combination of indole, piperazine, and carbazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, which is then functionalized to introduce the piperazine and indolin-2-one groups.
Preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This step involves the reaction of a suitable fluorinated precursor with a carbazole derivative under specific conditions.
Functionalization: The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is then reacted with piperazine and indolin-2-one derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Shares the carbazole moiety and fluorine substitution.
Indolin-2-one derivatives: Share the indolin-2-one core structure.
Piperazine derivatives: Share the piperazine ring structure.
Uniqueness
4-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)indolin-2-one is unique due to its combination of three distinct moieties (carbazole, piperazine, and indolin-2-one), which may confer unique
Properties
Molecular Formula |
C25H27FN4O |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[4-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]piperazin-1-yl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C25H27FN4O/c26-17-5-7-23-19(13-17)18-12-16(4-6-22(18)27-23)15-29-8-10-30(11-9-29)24-3-1-2-21-20(24)14-25(31)28-21/h1-3,5,7,13,16,27H,4,6,8-12,14-15H2,(H,28,31) |
InChI Key |
DSVMXCDLDIBCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CN3CCN(CC3)C4=CC=CC5=C4CC(=O)N5)C6=C(N2)C=CC(=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


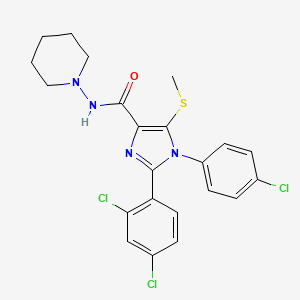

![(R)-3-((4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791030.png)
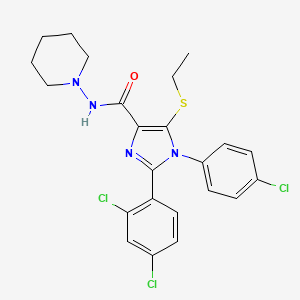
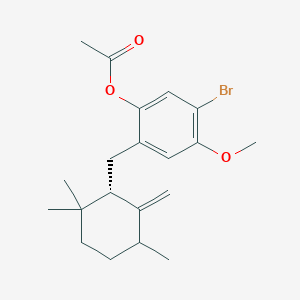
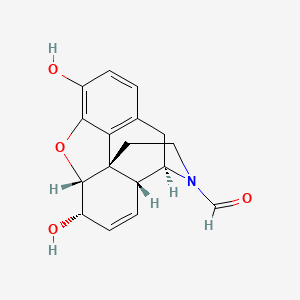
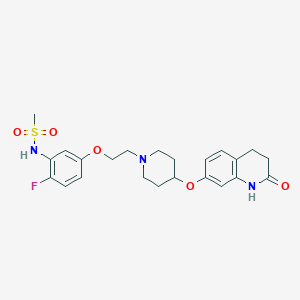

![7-(4-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)butyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791067.png)
![(10R,13S,17S)-17-hydroxy-13-methyl-10-(4-methylbenzyl)-17-(prop-1-ynyl)-6,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B10791069.png)
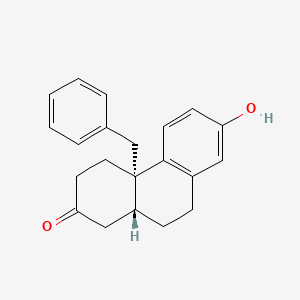

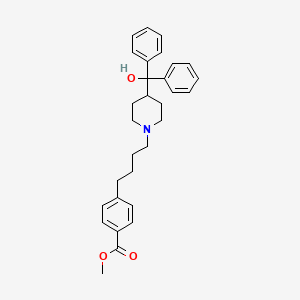
![7-((1-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperidin-4-yl)methoxy)benzo[d]oxazol-2(3H)-one](/img/structure/B10791108.png)
